Methyl 4-acetyl-5-oxohexanoate

Description

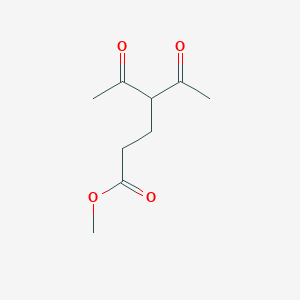

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-acetyl-5-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-6(10)8(7(2)11)4-5-9(12)13-3/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUDNZLAPUHONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCC(=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300067 | |

| Record name | Methyl 4-acetyl-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13984-53-7 | |

| Record name | 13984-53-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-acetyl-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-acetyl-5-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-acetyl-5-oxohexanoate (CAS 13984-53-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-acetyl-5-oxohexanoate is a polyfunctional organic compound that serves as a versatile building block in modern synthetic chemistry.[1] Its structure, featuring a methyl ester and two ketone functionalities, provides multiple reactive sites for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal importance.[1] This guide offers a comprehensive overview of its chemical and physical properties, detailed synthetic routes, key applications in organic synthesis, and robust analytical methodologies for its characterization and quality control.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[1] A thorough understanding of its physical and chemical properties is fundamental for its effective use in synthesis and for the development of analytical methods.

| Property | Value | Source(s) |

| CAS Number | 13984-53-7 | [2] |

| Molecular Formula | C₉H₁₄O₄ | [2] |

| Molecular Weight | 186.21 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Acetyl-5-oxohexanoic acid methyl ester, Methyl 4-ethanoyl-5-oxo-hexanoate | [2] |

| Boiling Point | 182 °C at 48 mmHg | [4] |

| Density | 1.066 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.459 | [4] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most common and industrially relevant method is the Michael addition, while the acetoacetic ester synthesis offers a classic alternative.

Primary Synthetic Route: Michael Addition

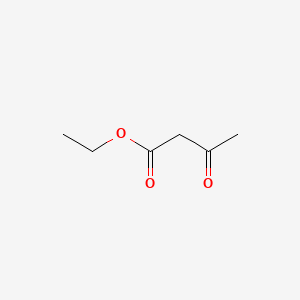

The most direct and widely employed synthesis involves the Michael addition of acetylacetone to methyl acrylate.[5] This method is efficient and scalable, making it suitable for producing large quantities of the target compound.

Reaction Principle: The reaction is initiated by the deprotonation of the α-carbon of acetylacetone by a base, typically sodium ethoxide or metallic sodium in ethanol, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of methyl acrylate in a conjugate addition, followed by protonation to yield the final product.

References

Methyl 4-acetyl-5-oxohexanoate molecular weight

An In-depth Technical Guide to Methyl 4-acetyl-5-oxohexanoate: Synthesis, Properties, and Applications

Abstract

This compound is a dicarbonyl compound, specifically a β-ketoester, that serves as a versatile intermediate in organic synthesis. Its unique structural features, including a reactive methylene group flanked by two carbonyl groups and a methyl ester, make it a valuable precursor for the construction of various heterocyclic systems and other complex molecules. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed, field-proven synthesis protocol, methods for analytical characterization, and its established applications in chemical research and potential relevance in drug development. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Physicochemical and Structural Properties

This compound is a relatively simple yet functionally rich organic molecule. Its core identity is defined by its molecular weight, formula, and the spatial arrangement of its atoms. The compound's IUPAC name is this compound.[1] Its key identifiers and properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 186.21 g/mol | [2][3] |

| Molecular Formula | C₉H₁₄O₄ | [1][4][2][3] |

| CAS Number | 13984-53-7 | [1][4] |

| Appearance | Light yellow solution (as crude) | [2] |

| Density | 1.066 g/mL at 25 °C | |

| Boiling Point | 182 °C at 48 mmHg | [5] |

| Refractive Index | n20/D 1.459 | [5] |

| SMILES | CC(=O)C(CCC(=O)OC)C(=O)C | [1] |

| InChIKey | XFUDNZLAPUHONL-UHFFFAOYSA-N | [1] |

These properties are crucial for its handling, purification (e.g., distillation), and characterization. The molecular weight is a fundamental parameter for stoichiometric calculations in reaction planning.[4]

Synthesis Methodology: Michael Addition

The most common and efficient synthesis of this compound is achieved via a Michael addition reaction. This classic carbon-carbon bond-forming reaction involves the addition of a nucleophile (an enolate, in this case) to an α,β-unsaturated carbonyl compound.

Principle of the Reaction

The synthesis leverages the acidity of the α-protons of acetylacetone (2,4-pentanedione). A base, typically sodium ethoxide generated in situ, deprotonates the central carbon of acetylacetone to form a stabilized enolate. This enolate then acts as the Michael donor, attacking the β-carbon of methyl acrylate (the Michael acceptor). The subsequent protonation yields the final product. This choice is causal: the resonance stabilization of the acetylacetonate enolate makes it a soft nucleophile, ideal for the 1,4-conjugate addition characteristic of the Michael reaction, rather than a direct 1,2-addition to the ester carbonyl.

Experimental Protocol

This protocol is adapted from established industrial and laboratory procedures.[2] It is designed to be self-validating through in-process controls like temperature monitoring and post-reaction analysis.

Materials:

-

Ethanol (2 L, anhydrous)

-

Sodium metal (2.2 g)

-

Acetylacetone (500.0 g, 5.0 mol)

-

Methyl acrylate (430 g, 5.0 mol)

-

Acetic acid (3 mL, glacial)

-

4.5 L reaction vessel with reflux condenser, thermometer, dropping funnel, and inert gas inlet (Argon or Nitrogen).

Procedure:

-

Vessel Preparation: Ensure the 4.5 L reaction vessel is clean, dry, and purged with an inert gas like Argon to prevent side reactions involving atmospheric moisture.

-

Base Formation: Load the vessel with 2 L of anhydrous ethanol. At ambient temperature, carefully and gradually add 2.2 g of sodium metal in small pieces. The sodium will react with ethanol to form sodium ethoxide, the catalyst for the reaction. Allow the sodium to dissolve completely, resulting in a clear solution.

-

Cooling: Cool the resulting sodium ethoxide solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the subsequent addition.

-

Enolate Formation: Add 500.0 g of acetylacetone dropwise to the cooled solution over approximately 10 minutes. An effervescence (gas evolution) may be observed as the acidic proton is removed to form the sodium enolate.[2]

-

Michael Addition: While maintaining the temperature at 0 °C, add 430 g of methyl acrylate dropwise over 10 minutes. The reaction is exothermic; careful control of the addition rate is essential to maintain the temperature and prevent polymerization of the acrylate.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to ambient temperature and then heat to reflux for 1 hour to ensure the reaction goes to completion.[2]

-

Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting materials.

-

Quenching and Workup: Cool the mixture to ambient temperature. Carefully add 3 mL of glacial acetic acid to neutralize the remaining sodium ethoxide catalyst.

-

Solvent Removal: Remove the ethanol solvent by distillation under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation at 95-105 °C and 2.5 mbar, yielding a light yellow solution.[2] The reported yield for this procedure is approximately 80%.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Chemical Synthesis

This compound is not typically an end-product but rather a valuable building block. Its utility stems from the multiple reactive sites within its structure.

Synthesis of Pyrroles via Knorr Condensation

A primary application is in the modified Knorr condensation for the synthesis of pyrrole derivatives.[5] Pyrroles are a fundamental heterocyclic motif found in many biologically active molecules, including heme and chlorophyll. In this reaction, the dicarbonyl portion of the molecule condenses with an amine or an α-amino ketone to form the five-membered pyrrole ring. The ester group can then be hydrolyzed or modified in subsequent steps.

Precursor for Heterocycles and Polyfunctional Compounds

The presence of two ketones and an ester allows for selective chemical transformations. The more acidic protons between the two carbonyl groups can be selectively removed to form an enolate for further alkylation or acylation reactions. This allows for the construction of more complex carbon skeletons, making it a key intermediate in multi-step organic syntheses.

Role as a Synthetic Intermediate Diagram

Caption: Role as an intermediate in synthetic pathways.

Relevance in Drug Development

While specific biological activities for this compound itself are not widely reported, its structural class—γ-keto esters and related dicarbonyl compounds—is of significant interest to medicinal chemists.[6] These scaffolds are considered "privileged structures" because they can be modified to interact with a wide range of biological targets.

For instance, related β-keto esters have been investigated as potential antibacterial agents.[6] The versatile chemistry of this scaffold allows for the creation of diverse compound libraries, which can be screened for activity against various therapeutic targets, such as enzymes or receptors involved in disease pathways.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

The compound should be handled in a well-ventilated area or a chemical fume hood. It is classified as a combustible liquid. Store in a tightly sealed container in a cool, dry place away from ignition sources.

References

A Spectroscopic Guide to Methyl 4-acetyl-5-oxohexanoate: Structure Elucidation and Data Interpretation

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for methyl 4-acetyl-5-oxohexanoate, a β-dicarbonyl compound of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just raw data, but a detailed exploration of the principles behind the spectral features and the logic of their interpretation.

Introduction: The Molecular Blueprint

This compound (CAS No. 13984-53-7) is a β-keto ester with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol .[1] Its structure, featuring both ketone and ester functionalities, makes it a versatile building block in organic synthesis.[2][3] The presence of two carbonyl groups in a 1,3-relationship gives rise to interesting chemical properties, including keto-enol tautomerism, which can be probed using various spectroscopic techniques. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This guide will delve into the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique and apply them to the interpretation of the compound's spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy

A standard and reliable protocol for acquiring high-quality NMR spectra of a β-keto ester like this compound is as follows:

-

Sample Preparation: Accurately weigh 5-20 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it must dissolve the sample and be largely transparent in the NMR region of interest.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as an internal reference for chemical shifts, with its proton and carbon signals defined as 0.00 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is then "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming, which ensures sharp and well-resolved NMR signals.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is typically sufficient. The number of scans is chosen to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum and enhance signal intensity.

-

¹H NMR Spectral Data and Interpretation

While a publicly available, high-resolution ¹H NMR spectrum with detailed assignments for this compound is not readily accessible, we can predict the expected signals based on its structure and by analogy with its close structural relative, ethyl 4-acetyl-5-oxohexanoate.[4]

Molecular Structure of this compound

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | ~3.70 | Singlet | 3H | -OCH₃ (Ester methyl) |

| b | ~3.60 | Triplet | 1H | -CH(CO)₂ |

| c | ~2.50 | Triplet | 2H | -CH₂-C=O (Ester) |

| d | ~2.30 | Singlet | 6H | 2 x -C(=O)CH₃ (Acetyl methyls) |

| e | ~2.10 | Multiplet | 2H | -CH-CH₂-CH₂- |

-

-OCH₃ (a): The methyl group of the ester is expected to appear as a singlet around 3.70 ppm.

-

-CH(CO)₂ (b): The proton on the carbon flanked by the two acetyl groups is expected to be a triplet around 3.60 ppm due to coupling with the adjacent methylene protons.

-

-CH₂-C=O (c): The methylene group adjacent to the ester carbonyl will likely appear as a triplet around 2.50 ppm.

-

-C(=O)CH₃ (d): The two methyl groups of the acetyl functionalities are magnetically equivalent and will therefore appear as a single, sharp singlet at approximately 2.30 ppm, integrating to 6 protons.

-

-CH-CH₂-CH₂- (e): The central methylene group in the hexanoate chain is expected to be a multiplet around 2.10 ppm due to coupling with the neighboring methine and methylene protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~203.0 | 2 x C =O (Ketone) |

| ~173.0 | C =O (Ester) |

| ~65.0 | -C H(CO)₂ |

| ~52.0 | -OC H₃ |

| ~32.0 | -C H₂-C=O (Ester) |

| ~29.0 | 2 x -C(=O)C H₃ |

| ~25.0 | -CH-C H₂-CH₂- |

-

Carbonyl Carbons: The two ketone carbonyl carbons are expected to resonate at the lowest field, around 203.0 ppm.[3] The ester carbonyl carbon will appear at a slightly higher field, around 173.0 ppm.[3]

-

Methine and Methylene Carbons: The methine carbon attached to the two acetyl groups is predicted to be around 65.0 ppm. The methylene carbon adjacent to the ester carbonyl is expected around 32.0 ppm, and the other methylene carbon in the chain around 25.0 ppm.

-

Methyl Carbons: The ester methyl carbon will likely appear around 52.0 ppm, while the two equivalent acetyl methyl carbons will be at a higher field, around 29.0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to subtract any signals from atmospheric CO₂ and water vapor.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

IR Spectral Data and Interpretation

The IR spectrum of this compound is dominated by the strong absorptions of its carbonyl groups.

Key IR Absorptions for this compound

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (alkane) |

| ~1740 | Strong, sharp | C=O stretch (ester) |

| ~1715 | Strong, sharp | C=O stretch (ketone) |

| ~1200-1000 | Strong | C-O stretch (ester) |

-

C=O Stretching: The most prominent features in the IR spectrum will be the strong, sharp absorption bands corresponding to the carbonyl stretches. The ester carbonyl typically absorbs at a higher frequency (~1740 cm⁻¹) than the ketone carbonyls (~1715 cm⁻¹).[2][5] This difference arises from the electronic effects of the adjacent oxygen atom in the ester.

-

C-O Stretching: A strong absorption band in the region of 1200-1000 cm⁻¹ is characteristic of the C-O stretching vibration of the ester group.

-

C-H Stretching: A medium intensity band around 2950 cm⁻¹ is due to the stretching vibrations of the sp³ hybridized C-H bonds in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The vaporized molecules are ionized, typically by electron impact (EI) or a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI). EI is a high-energy method that often leads to extensive fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (186.21 g/mol ). The fragmentation pattern will be characteristic of a β-dicarbonyl compound and an ester.

Predicted Fragmentation Pathways for this compound

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 186 | [C₉H₁₄O₄]⁺ (Molecular Ion) |

| 171 | [M - CH₃]⁺ |

| 155 | [M - OCH₃]⁺ |

| 143 | [M - CH₃CO]⁺ |

| 115 | [M - CH₂CH₂COOCH₃]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

-

Molecular Ion: The molecular ion peak at m/z 186 confirms the molecular weight of the compound.

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups (alpha-cleavage) is a common fragmentation pathway for ketones and esters. This can lead to the loss of a methyl radical (CH₃•) to give a fragment at m/z 171, or an acetyl radical (CH₃CO•) to give a fragment at m/z 143.

-

Loss of the Methoxy Group: Fragmentation of the ester can result in the loss of the methoxy radical (•OCH₃) to produce an ion at m/z 155.

-

Acylium Ion: The formation of the acylium ion ([CH₃CO]⁺) at m/z 43 is a very common and stable fragment for compounds containing an acetyl group, and it is often the base peak (the most intense peak) in the spectrum.

Conclusion: A Coherent Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ketone and ester functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. Together, these techniques form a self-validating system, where the data from each method corroborates the others, leading to a high degree of confidence in the structural assignment. This guide has outlined the theoretical basis, experimental considerations, and detailed interpretation of the spectroscopic data, providing a valuable resource for scientists working with this important synthetic building block.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 4-acetyl-5-oxohexanoate

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl 4-acetyl-5-oxohexanoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule, the profound impact of keto-enol tautomerism on its spectral features, and a detailed methodology for spectral acquisition and interpretation. Our approach is grounded in fundamental principles and validated by authoritative sources to ensure scientific integrity and practical applicability.

Introduction: The Structural and Spectroscopic Significance of this compound

This compound, with the molecular formula C₉H₁₄O₄, is a β-ketoester of considerable interest in synthetic organic chemistry.[1][2] Its bifunctional nature, featuring both ketone and ester moieties, renders it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures. The structural elucidation of such molecules is paramount, and 1H NMR spectroscopy stands as an unparalleled tool for this purpose. It provides intricate details about the electronic environment of protons within a molecule, revealing not only its static structure but also dynamic processes such as tautomerism.

The key to understanding the 1H NMR spectrum of this compound lies in recognizing its capacity for keto-enol tautomerism, a dynamic equilibrium between a ketone and an enol form. This phenomenon, common in β-dicarbonyl compounds, results in the coexistence of two distinct chemical species in solution, each with a unique set of NMR signals.[3][4] The ratio of these tautomers is highly dependent on factors such as solvent polarity and temperature.[3]

This guide will first establish the theoretical framework for the keto-enol equilibrium in this compound. Subsequently, a detailed, field-proven protocol for sample preparation and 1H NMR data acquisition will be presented. The core of this document is a meticulous, step-by-step interpretation of the anticipated 1H NMR spectrum, accounting for the signals from both the keto and enol tautomers.

The Dynamic Equilibrium: Keto-Enol Tautomerism

This compound exists as a dynamic equilibrium between its keto and enol forms. This process involves the migration of a proton and a shift in the position of a double bond.

Caption: Keto-enol tautomerism of this compound.

The keto form is the classical representation of the molecule, while the enol form is characterized by a hydroxyl group adjacent to a carbon-carbon double bond, forming a conjugated system. The interconversion between these two forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[4] The stability of the enol form is enhanced by the formation of an intramolecular hydrogen bond and the presence of a conjugated π-system.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the precise setup of the spectrometer. The following protocol is a self-validating system designed to yield high-resolution data.

Sample Preparation

A detailed workflow for preparing the NMR sample is illustrated below.

Caption: Experimental workflow for NMR sample preparation.

Step-by-Step Methodology:

-

Weighing the Sample: Accurately weigh between 5 and 25 mg of high-purity this compound.[5][6]

-

Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.[7] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[7] The choice of solvent is critical as it can influence the position of the keto-enol equilibrium.[3]

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.00 ppm on the chemical shift scale.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

The following diagram outlines the key steps in setting up the NMR spectrometer for data acquisition.

Caption: Workflow for 1H NMR data acquisition.

Step-by-Step Methodology:

-

Sample Insertion: Place the NMR tube into the spectrometer's probe.

-

Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: The magnetic field is shimmed to maximize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition: A standard one-dimensional proton pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phase- and baseline-corrected to produce the final, interpretable 1H NMR spectrum.

Interpretation of the 1H NMR Spectrum

The 1H NMR spectrum of this compound is a superposition of the signals from both the keto and enol tautomers. The following is a detailed analysis of the expected signals for each form.

Predicted Chemical Shifts and Multiplicities

The table below summarizes the predicted chemical shifts (δ), multiplicities, and integrations for the protons in both the keto and enol forms of this compound. These predictions are based on established chemical shift ranges for similar functional groups.

| Proton Assignment (Keto Form) | Predicted δ (ppm) | Multiplicity | Integration |

| CH₃ (acetyl, x2) | ~2.2 | Singlet | 6H |

| CH₂ (at C2) | ~2.5 | Triplet | 2H |

| CH₂ (at C3) | ~2.1 | Multiplet | 2H |

| CH (at C4) | ~3.8 | Triplet | 1H |

| OCH₃ (ester) | ~3.7 | Singlet | 3H |

| Proton Assignment (Enol Form) | Predicted δ (ppm) | Multiplicity | Integration |

| CH₃ (acetyl) | ~2.1 | Singlet | 3H |

| CH₃ (vinylic) | ~2.0 | Singlet | 3H |

| CH₂ (at C2) | ~2.5 | Triplet | 2H |

| CH₂ (at C3) | ~2.3 | Triplet | 2H |

| OCH₃ (ester) | ~3.7 | Singlet | 3H |

| OH (enol) | ~12-16 | Broad Singlet | 1H |

Detailed Signal Analysis

-

Keto Tautomer:

-

Acetyl Protons (CH₃, x2): A singlet appearing around 2.2 ppm, integrating to 6 protons. These two methyl groups are chemically equivalent.

-

Ester Methyl Protons (OCH₃): A sharp singlet expected around 3.7 ppm, integrating to 3 protons.

-

Methine Proton (CH at C4): A triplet at approximately 3.8 ppm due to coupling with the adjacent CH₂ group at C3. This proton is significantly deshielded by the two adjacent carbonyl groups.

-

Methylene Protons (CH₂ at C2 and C3): These protons will appear as multiplets in the region of 2.1-2.5 ppm. The CH₂ group at C2, adjacent to the ester carbonyl, is expected to be a triplet. The CH₂ at C3 will be a more complex multiplet due to coupling with both the CH at C4 and the CH₂ at C2.

-

-

Enol Tautomer:

-

Enolic Hydroxyl Proton (OH): A very broad singlet, typically far downfield (12-16 ppm), due to strong intramolecular hydrogen bonding. This is a highly diagnostic signal for the enol form.

-

Acetyl and Vinylic Methyl Protons (CH₃): Two distinct singlets for the two methyl groups, expected around 2.0-2.1 ppm.

-

Ester Methyl Protons (OCH₃): A sharp singlet around 3.7 ppm, similar to the keto form.

-

Methylene Protons (CH₂ at C2 and C3): These will appear as two distinct triplets in the 2.3-2.5 ppm region.

-

Quantifying the Tautomeric Ratio

The relative amounts of the keto and enol forms can be determined by comparing the integration values of unique signals for each tautomer. For instance, the integral of the methine proton at ~3.8 ppm (keto form) can be compared to the integral of the enolic hydroxyl proton at ~12-16 ppm (enol form).

Conclusion

The 1H NMR spectrum of this compound provides a rich source of structural information, vividly illustrating the chemical principles of tautomerism. A thorough understanding of the expected chemical shifts and coupling patterns for both the keto and enol forms is essential for accurate spectral interpretation. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality data, which is the bedrock of reliable structural elucidation. For researchers in drug discovery and development, a mastery of these spectroscopic techniques is indispensable for characterizing novel chemical entities and ensuring their structural integrity.

References

- 1. This compound | C9H14O4 | CID 281668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H14O4) [pubchemlite.lcsb.uni.lu]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. organomation.com [organomation.com]

An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 4-acetyl-5-oxohexanoate

This guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 4-acetyl-5-oxohexanoate, a β-dicarbonyl compound of significant interest in synthetic organic chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical underpinnings, experimental considerations, and detailed spectral interpretation for this molecule.

Introduction: The Molecular Blueprint in Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[3] By irradiating a sample with infrared light, specific frequencies are absorbed, corresponding to the vibrational transitions of the bonds within the molecule. This absorption pattern generates a unique spectral fingerprint, providing invaluable information about the functional groups present. For a molecule like this compound, which possesses multiple carbonyl functionalities, IR spectroscopy is an indispensable tool for structural elucidation and purity assessment.

The subject of our analysis, this compound, is a β-ketoester. Its structure features a methyl ester and a 1,3-diketone (also known as a β-diketone) moiety. This arrangement of functional groups leads to interesting chemical properties and distinct spectral characteristics, including the potential for keto-enol tautomerism, which will be a central theme of our analysis.[4][5]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Theoretical Framework: Vibrational Signatures of Key Functional Groups

The IR spectrum of this compound is dominated by the vibrational modes of its ester and ketone functional groups. A thorough understanding of the characteristic frequencies of these groups is paramount for accurate spectral interpretation.

The Carbonyl Stretch (C=O)

The C=O stretching vibration is one of the most intense and recognizable absorptions in an IR spectrum due to the large change in dipole moment during this vibration.[6][7] For simple ketones and esters, these stretches typically appear in the region of 1650-1750 cm⁻¹.[3]

-

Ester Carbonyl: The C=O stretch of a saturated aliphatic ester is generally found at a higher frequency, typically in the range of 1750-1735 cm⁻¹.[8] This is due to the electron-withdrawing nature of the adjacent oxygen atom, which strengthens the C=O bond.

-

Ketone Carbonyl: Saturated aliphatic ketones exhibit a C=O stretching band around 1715 cm⁻¹.[9]

In this compound, we have two ketone carbonyls and one ester carbonyl. Therefore, we would anticipate distinct absorption bands for these groups.

The Influence of Keto-Enol Tautomerism

β-Dicarbonyl compounds, such as the 1,3-diketone moiety in our molecule of interest, can exist in equilibrium with their enol tautomers.[5] This tautomerism significantly impacts the IR spectrum.

Caption: Keto-Enol Tautomerism in β-Diketones.

The enol form is stabilized by intramolecular hydrogen bonding, which has two major consequences for the IR spectrum:

-

Shifted Carbonyl Frequency: The C=O group involved in the hydrogen bond is weakened, causing its stretching frequency to shift to a lower wavenumber, typically in the range of 1640-1580 cm⁻¹.[4]

-

Broad O-H Stretch: A broad absorption band due to the O-H stretching of the enol will appear in the region of 3200-2500 cm⁻¹. This band is often very broad and can sometimes be difficult to distinguish from the baseline.

The extent of enolization depends on factors such as the solvent and temperature. In many cases, the IR spectrum will show absorptions for both the keto and enol forms.

Other Significant Vibrational Modes

-

C-O Stretching: Esters exhibit strong C-O stretching bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.[8]

-

C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups will appear in the region of 3000-2850 cm⁻¹.[10]

-

C-H Bending: Bending vibrations for methyl and methylene groups are observed in the 1470-1350 cm⁻¹ region.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a reliable IR spectrum of this compound, a standardized experimental procedure should be followed.

Sample Preparation

As this compound is a liquid at room temperature, the simplest method for sample preparation is to use a thin film between two salt plates (e.g., NaCl or KBr).

Step-by-Step Protocol:

-

Ensure the salt plates are clean and dry. Handle them only by the edges to avoid contamination from skin oils.

-

Place one drop of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Mount the salt plates in the spectrometer's sample holder.

Instrumental Parameters

A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for this analysis. Typical acquisition parameters would be:

| Parameter | Recommended Setting | Rationale |

| Spectral Range | 4000 - 400 cm⁻¹ | Covers the mid-infrared region where most fundamental vibrations occur. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail for resolving most vibrational bands. |

| Number of Scans | 16-32 | Improves the signal-to-noise ratio. |

| Apodization | Happ-Genzel | A good general-purpose function for balancing resolution and peak shape. |

A background spectrum of the empty sample compartment should be collected prior to running the sample spectrum.

Spectral Analysis and Interpretation: Decoding the Vibrational Data

The following is a detailed analysis of the expected IR spectrum of this compound, taking into account the presence of both keto and enol forms.

Expected Peak Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Comments |

| ~3000-2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Medium | Characteristic of the aliphatic backbone. |

| ~1740 | C=O Stretch | Ester | Strong | Unconjugated ester carbonyl. |

| ~1715 | C=O Stretch | Ketone (Keto form) | Strong | Free ketone carbonyl. |

| ~1620 | C=O Stretch (H-bonded) | Ketone (Enol form) | Strong | Lower frequency due to intramolecular H-bonding. |

| ~1465 & ~1375 | C-H Bend | Alkyl (CH₃, CH₂) | Medium | Scissoring and bending vibrations. |

| ~1250-1050 | C-O Stretch | Ester | Strong | Two distinct bands are often observed. |

A Deeper Dive into the Carbonyl Region

The region between 1800 and 1500 cm⁻¹ is of particular importance. We would expect to see at least three distinct peaks:

-

A sharp, strong peak around 1740 cm⁻¹ corresponding to the ester C=O stretch .

-

A sharp, strong peak around 1715 cm⁻¹ from the unconjugated ketone C=O stretch of the keto tautomer.

-

A strong, and possibly broader, peak around 1620 cm⁻¹ arising from the hydrogen-bonded ketone C=O stretch of the enol tautomer.

The relative intensities of the peaks at ~1715 cm⁻¹ and ~1620 cm⁻¹ will provide a qualitative measure of the keto-enol equilibrium under the experimental conditions.

The following workflow illustrates the process of IR spectrum analysis for this compound.

Caption: Workflow for IR Spectrum Analysis of this compound.

Conclusion: A Vibrational Portrait

The infrared spectrum of this compound provides a rich tapestry of information that confirms its molecular structure. The key diagnostic features are the distinct carbonyl stretching frequencies for the ester and ketone functional groups, with the latter being split due to the presence of keto-enol tautomerism. By carefully analyzing the positions and relative intensities of these bands, along with the characteristic absorptions in the C-H stretching and fingerprint regions, a high degree of confidence in the structural assignment can be achieved. This guide provides the foundational knowledge for researchers to effectively utilize IR spectroscopy in the characterization of this and similar β-dicarbonyl compounds.

References

- 1. This compound 98 13984-53-7 [sigmaaldrich.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 5. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Tautomerism in Methyl 4-acetyl-5-oxohexanoate

An In-Depth Technical Guide to the Tautomerism of Methyl 4-acetyl-5-oxohexanoate

Abstract

This compound, a molecule incorporating both β-diketone and β-ketoester functionalities, presents a compelling case study for the principles of tautomerism. This guide provides a comprehensive technical exploration of its keto-enol equilibrium, a phenomenon of fundamental importance in chemical reactivity, synthesis, and drug development. We will dissect the theoretical underpinnings governing this equilibrium, detail robust experimental protocols for its characterization using spectroscopic and computational methods, and offer field-proven insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of tautomeric systems.

Introduction: The Dynamic Nature of β-Dicarbonyl Systems

Tautomers are constitutional isomers that readily interconvert, existing in a dynamic equilibrium.[1][2] The most prevalent form of this isomerism in organic chemistry is keto-enol tautomerism, which involves the migration of a proton and the shifting of bonding electrons.[1][3] While for simple ketones and aldehydes the equilibrium overwhelmingly favors the keto form, the landscape shifts dramatically in β-dicarbonyl compounds.[3]

The structure of this compound, CAS 13984-53-7, is unique in that it contains a 1,3-diketone system flanked by a methyl ester group.[4] This arrangement creates a rich tautomeric system where the α-proton, positioned between the two carbonyl groups, is particularly acidic, facilitating enolization. The stability of the resulting enol tautomer is significantly enhanced by two key factors:

-

π-System Conjugation: The formation of a C=C double bond adjacent to the remaining carbonyl group creates a conjugated system, which delocalizes electron density and lowers the overall energy of the molecule.[5]

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a strong intramolecular hydrogen bond with the oxygen of the neighboring carbonyl group, creating a highly stable, quasi-aromatic six-membered ring.[2]

This guide will systematically investigate how these factors manifest and how the equilibrium between the keto and enol forms can be quantified and understood.

The Tautomeric Equilibrium in this compound

The core of this system is the equilibrium between the diketo form and its more stable enol tautomers. Due to the asymmetry introduced by the methyl ester chain, two primary enol forms are possible, though one is typically favored.

Caption: Keto-enol equilibrium in this compound.

The position of this equilibrium is not static; it is exquisitely sensitive to its environment. The two most critical external factors are the solvent and the temperature.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a pivotal role. Non-polar solvents (e.g., carbon tetrachloride, cyclohexane) cannot compete with the intramolecular hydrogen bond of the enol, thus favoring this form. Conversely, polar protic solvents (e.g., water, methanol) can solvate the keto form effectively through intermolecular hydrogen bonds, disrupting the enol's internal hydrogen bond and shifting the equilibrium towards the keto tautomer.[2][6][7] Polar aprotic solvents (e.g., DMSO) show intermediate behavior.[8]

-

Temperature Effects: An increase in temperature often shifts the equilibrium toward the more polar keto form.[8] This can be attributed to entropic factors and the increased energy available to break the stabilizing intramolecular hydrogen bond of the enol.

Experimental Workflow for Tautomer Characterization

A multi-faceted approach combining spectroscopic and computational methods is required for a thorough analysis. The following workflow provides a self-validating system for characterizing the tautomeric equilibrium.

Caption: Experimental workflow for tautomer analysis.

Synthesis of this compound

The compound can be synthesized via a Michael addition of acetylacetone to methyl acrylate.[9]

Protocol:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottomed flask under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Add acetylacetone dropwise to the cooled solution.

-

Subsequently, add methyl acrylate dropwise while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, monitoring the reaction by TLC or HPLC.

-

Cool the mixture, neutralize with a weak acid (e.g., acetic acid), and remove the ethanol under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation.[9]

¹H NMR Spectroscopy: The Quantitative Tool

Proton NMR is the definitive technique for quantifying the keto-enol equilibrium because the rate of interconversion is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5][6][10]

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~10-20 mg of purified this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in an NMR tube. Ensure the solvent choice covers a range of polarities to observe the solvent effect.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time to allow for accurate integration.

-

Data Processing: Process the spectrum (phasing, baseline correction). Carefully integrate the characteristic signals for the keto and enol forms.

Data Analysis & Interpretation:

-

Keto Form Signals: Look for the characteristic singlet for the two α-protons (–CH₂–) between the ester and the diketone moiety, and the singlet for the methine proton (–CH–) of the diketone.

-

Enol Form Signals: Identify the sharp singlet for the vinyl proton (–C=CH–) typically found between 5-6 ppm and the very broad singlet for the enolic hydroxyl proton (–OH) which can appear over a wide range (often >10 ppm) and is highly dependent on solvent and concentration.[11]

-

Calculation: The equilibrium constant, K_eq = [Enol]/[Keto], is calculated from the integrated areas of the signals. For example, the ratio of the integral of the enol's vinyl proton (1H) to half the integral of the keto's α-methylene protons (2H) can be used.[11]

% Enol = [Integral(Enol vinyl H) / (Integral(Enol vinyl H) + (Integral(Keto α-CH H) / 1))] * 100 (Note: The denominator proton count must be normalized. Here we assume the α-CH of the keto form is used, which is 1H)

FT-IR and UV-Vis Spectroscopy: Qualitative Confirmation

While less quantitative than NMR, IR and UV-Vis spectroscopy provide valuable confirmatory data.

-

FT-IR Spectroscopy: The keto form will exhibit sharp C=O stretching bands around 1715-1740 cm⁻¹.[12][13] The enol form is characterized by a broader, lower-frequency C=O stretch (due to conjugation and H-bonding) around 1600-1640 cm⁻¹, a C=C stretch around 1580-1620 cm⁻¹, and a very broad O-H stretch from 2500-3200 cm⁻¹ resulting from the strong intramolecular hydrogen bond.[12][14]

-

UV-Vis Spectroscopy: The conjugated π-system of the enol tautomer results in a π → π* transition at a longer wavelength (λ_max) compared to the weaker n → π* transition of the non-conjugated keto form.[15][16] By observing how λ_max shifts in different solvents, one can qualitatively track the shift in the tautomeric equilibrium.[17]

Quantitative Data and Interpretation

The following table presents representative data on the tautomeric equilibrium of a typical β-diketone system in various solvents, illustrating the principles discussed.

| Solvent | Dielectric Constant (ε) | % Enol (Representative) | Causality |

| Cyclohexane-d₁₂ | 2.0 | ~95% | Non-polar; favors the stable, intramolecularly H-bonded enol form.[2] |

| Chloroform-d | 4.8 | ~80% | Moderately polar; begins to solvate the keto form but enol still dominates. |

| Acetone-d₆ | 20.7 | ~70% | Polar aprotic; effectively solvates the keto dipole. |

| DMSO-d₆ | 46.7 | ~60% | Highly polar aprotic; strong dipole interactions stabilize the keto form.[8] |

| Methanol-d₄ | 32.7 | ~30% | Polar protic; solvent H-bonding disrupts the enol's internal H-bond and stabilizes the keto form. |

| Water (D₂O) | 78.5 | <15% | Highly polar protic; strong solvation of the keto form significantly shifts equilibrium.[2] |

Expertise & Field Insights: The dramatic shift from ~95% enol in a non-polar solvent to <15% in water is a classic demonstration of Meyer's rule.[6] However, the underlying reason is not simply that the keto form is "more polar." In fact, calculations have shown the enol tautomer can have a higher dipole moment.[6][18] The critical factor is the competition between the enol's intramolecular hydrogen bond and the solvent's ability to form intermolecular hydrogen bonds with the solute's carbonyl groups. In protic solvents, the latter interaction wins, stabilizing the keto form and disfavoring the enol.

Conclusion

The tautomerism of this compound is a nuanced interplay of intramolecular stabilization and external solvent effects. A rigorous investigation, grounded in the quantitative power of ¹H NMR spectroscopy and supported by qualitative IR/UV-Vis data and computational modeling, is essential for a complete understanding. The protocols and insights provided in this guide offer a robust framework for scientists to probe this and similar tautomeric systems, enabling a deeper mechanistic understanding that is crucial for predicting chemical reactivity, controlling reaction pathways, and designing molecules with specific physicochemical properties in the field of drug development.

References

- 1. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C9H14O4 | CID 281668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. fulir.irb.hr [fulir.irb.hr]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. cores.research.asu.edu [cores.research.asu.edu]

- 12. chem.pg.edu.pl [chem.pg.edu.pl]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

Discovery and history of Methyl 4-acetyl-5-oxohexanoate

An In-depth Technical Guide to Methyl 4-acetyl-5-oxohexanoate: From Foundational Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a versatile β-ketoester, serves as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds and complex molecular architectures. This technical guide provides a comprehensive exploration of its historical context, rooted in the principles of Michael addition, its detailed synthesis, chemical properties, and its applications in modern organic synthesis, particularly for professionals in drug development.

Introduction and Historical Context

The discovery and utility of this compound are intrinsically linked to the development of one of organic chemistry's fundamental carbon-carbon bond-forming reactions: the Michael addition. While a specific "discovery" of this exact molecule is not attributed to a single seminal publication, its synthesis is a classic exemplar of the reaction first described by Arthur Michael in the late 19th century. The Michael reaction, in its essence, involves the addition of a nucleophile (a Michael donor), such as an enolate, to an α,β-unsaturated carbonyl compound (a Michael acceptor).

The significance of this reaction lies in its broad applicability and reliability in forming new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. The ability to construct more complex molecules from simpler, readily available starting materials revolutionized the field and paved the way for the synthesis of numerous natural products and pharmaceutical agents. The synthesis of this compound from acetylacetone and methyl acrylate is a direct application of this powerful reaction.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Michael addition of acetylacetone to methyl acrylate. This reaction is typically base-catalyzed, with the base serving to deprotonate the acidic α-hydrogen of acetylacetone to form a stabilized enolate, which then acts as the nucleophile.

Reaction Mechanism

The reaction proceeds in three key steps:

-

Enolate Formation: A base, such as sodium ethoxide, removes a proton from the α-carbon of acetylacetone, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion attacks the β-carbon of methyl acrylate in a conjugate addition.

-

Protonation: The resulting enolate is protonated by the solvent (e.g., ethanol) to yield the final product, this compound.

Caption: Mechanism of the Michael addition for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established synthetic methods.[1]

Materials:

-

Ethanol (2 L)

-

Sodium (2.2 g)

-

Acetylacetone (500.0 g, 5.0 mol)

-

Methyl acrylate (430 g, 5.0 mol)[2]

-

Acetic acid (3 ml)

Procedure:

-

A 4.5 L round-bottomed flask equipped with a reflux condenser, thermometer, dropping funnel, and an inert gas (argon) inlet is charged with ethanol (2 L).

-

At ambient temperature, gradually dissolve sodium (2.2 g) in the ethanol to form a clear solution of sodium ethoxide.

-

Cool the resulting solution to 0°C.

-

Add acetylacetone (500.0 g, 5.0 mol) dropwise over 10 minutes.

-

Subsequently, add methyl acrylate (430 g) dropwise to the solution at 0°C over 10 minutes. Gas evolution may be observed.

-

Allow the reaction mixture to warm to ambient temperature and then heat to reflux for 1 hour.

-

Monitor the reaction progress by HPLC.

-

After completion, cool the mixture to ambient temperature.

-

Add acetic acid (3 ml) to neutralize the base.

-

Remove the ethanol by distillation under reduced pressure.

-

Purify the crude product by distillation (95-105°C, 2.5 mbar) to yield this compound as a light yellow solution.

Quantitative Data

| Property | Value | Source |

| Yield | 80% | [1] |

| Boiling Point | 182 °C / 48 mmHg | |

| Density | 1.066 g/mL at 25 °C | |

| Refractive Index | n20/D 1.459 |

Chemical Properties and Characterization

This compound is a stable, colorless to pale yellow liquid with a pleasant odor.[3] Its bifunctional nature, possessing both a β-dicarbonyl system and a methyl ester, makes it a highly reactive and versatile intermediate.

Table of Properties:

| Identifier | Value |

| CAS Number | 13984-53-7[1][4][5] |

| Molecular Formula | C₉H₁₄O₄[1][4][5] |

| Molecular Weight | 186.21 g/mol [1][5] |

| IUPAC Name | This compound[4] |

| SMILES | CC(=O)C(CCC(=O)OC)C(=O)C[4] |

| InChI | InChI=1S/C9H14O4/c1-6(10)8(7(2)11)4-5-9(12)13-3/h8H,4-5H2,1-3H3[4] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available in public databases such as PubChem and from commercial suppliers.[4]

Applications in Organic Synthesis and Drug Development

The synthetic utility of this compound is primarily derived from its β-ketoester and 1,3-dicarbonyl functionalities. These reactive sites allow for a wide range of subsequent chemical transformations, making it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic systems relevant to medicinal chemistry.

Synthesis of Pyrroles via Knorr Condensation

A significant application of this compound is in the modified Knorr condensation for the synthesis of pyrroles. The Knorr pyrrole synthesis is a widely used method for the preparation of substituted pyrroles, which are core structures in many pharmaceuticals, including the blockbuster drug atorvastatin. The reaction typically involves the condensation of an α-amino-ketone with a β-ketoester.

Caption: General workflow for the Knorr pyrrole synthesis using a β-ketoester.

Precursor for Other Heterocycles

The dicarbonyl moiety of this compound can also react with other binucleophiles, such as hydrazines and hydroxylamine, to form pyrazoles and isoxazoles, respectively. These heterocyclic scaffolds are also prevalent in many biologically active compounds.

Conclusion

This compound, while not having a storied discovery history of its own, is a testament to the enduring power and utility of fundamental organic reactions. Its straightforward synthesis via the Michael addition makes it an accessible and valuable intermediate. For researchers and professionals in drug development, this compound offers a versatile platform for the construction of a variety of heterocyclic systems that are central to the design and synthesis of novel therapeutic agents. A thorough understanding of its synthesis and reactivity is therefore essential for those working at the forefront of medicinal chemistry.

References

Methodological & Application

Application Note & Protocol: Synthesis of Methyl 4-acetyl-5-oxohexanoate via Michael Addition

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of methyl 4-acetyl-5-oxohexanoate, a versatile β-ketoester intermediate. The primary synthetic route detailed is the Michael addition of acetylacetone to methyl acrylate. This application note delves into the underlying reaction mechanism, offers two distinct, detailed experimental protocols (a traditional base-catalyzed method and a greener, solvent-free alternative), and provides in-depth guidance on product purification, characterization, and troubleshooting. The content is structured to provide both theoretical understanding and practical, actionable steps for laboratory execution.

Introduction: The Significance of this compound

This compound (CAS No. 13984-53-7) is a valuable synthetic intermediate characterized by its dual β-dicarbonyl and ester functionalities.[1][2] This unique structural arrangement makes it a powerful building block in organic synthesis. Its applications are notable in the synthesis of heterocyclic compounds, such as pyrroles through modified Knorr condensations, and in the preparation of more complex molecules, including pyrazine derivatives.[3] The ability to selectively manipulate its various functional groups allows for the construction of diverse molecular architectures, making it a molecule of interest for medicinal chemistry and materials science. This guide focuses on its synthesis from readily available starting materials, acetylacetone and methyl acrylate, via the robust and widely utilized Michael addition reaction.[4]

Mechanistic Insights: The Michael Addition Pathway

The synthesis of this compound from acetylacetone and methyl acrylate is a classic example of a Michael 1,4-addition reaction.[5] This reaction is a cornerstone of C-C bond formation in organic chemistry.[6] The core of the mechanism involves the addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl compound (the "Michael acceptor").[7]

In this specific synthesis, the key steps are:

-

Deprotonation: The reaction is initiated by a base, which abstracts an acidic α-proton from acetylacetone (a β-diketone). The methylene protons flanked by two carbonyl groups are particularly acidic (pKa ≈ 9 in DMSO) and are readily removed to form a resonance-stabilized enolate ion. This enolate serves as the Michael donor.[8][9]

-

Nucleophilic Attack: The generated enolate attacks the β-carbon of methyl acrylate (the Michael acceptor). This carbon is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group, as depicted in the resonance structures of the α,β-unsaturated ester.[10] This conjugate addition step results in the formation of a new carbon-carbon bond and a new enolate intermediate.[5]

-

Protonation: The newly formed enolate is then protonated by the solvent or a protonated base, regenerating the catalyst and yielding the final product, this compound.[10]

The overall driving force for this reaction is the formation of a stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond.[4][10]

Controlling Reactivity: Mono- vs. Di-addition

A critical consideration in this synthesis is the potential for a second Michael addition. The product, this compound, still possesses one acidic proton on the carbon between the two carbonyl groups.[4] This allows it to potentially react with a second molecule of methyl acrylate. While the second proton is slightly less acidic than the first, di-addition can occur, particularly if reaction conditions are not carefully controlled.[4][8] Strategies to favor the desired mono-addition product include using a stoichiometric excess of the Michael donor (acetylacetone) or carefully controlling the reaction time and temperature.

Experimental Protocols

Two distinct protocols are presented below. The first is a traditional method using a sodium alkoxide base in an alcoholic solvent. The second is a more modern, environmentally benign approach using a solid-supported catalyst under solvent-free conditions.

Protocol 1: Sodium Ethoxide-Catalyzed Synthesis in Ethanol

This method is a robust, well-established procedure for synthesizing this compound on a laboratory scale.

3.1.1 Materials & Equipment

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Role |

| Acetylacetone | 100.12 | 50.0 g (49.5 mL) | 0.50 | Michael Donor |

| Methyl Acrylate | 86.09 | 43.0 g (45.0 mL) | 0.50 | Michael Acceptor |

| Sodium Metal | 22.99 | 0.23 g | 0.01 | Catalyst Precursor |

| Absolute Ethanol | 46.07 | 200 mL | - | Solvent |

| Acetic Acid | 60.05 | ~0.6 mL | 0.01 | Neutralizing Agent |

| Anhydrous MgSO₄/Na₂SO₄ | - | As needed | - | Drying Agent |

-

Equipment: 500 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, rotary evaporator, and vacuum distillation apparatus.

3.1.2 Step-by-Step Procedure

-

Catalyst Preparation: To the 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 200 mL of absolute ethanol. Carefully add small pieces of sodium metal (0.23 g) to the ethanol at room temperature to generate sodium ethoxide in situ. Allow all the sodium to dissolve completely.

-

Reaction Setup: Cool the resulting clear sodium ethoxide solution to 0 °C using an ice bath.

-

Addition of Reactants: While maintaining the temperature at 0 °C, add acetylacetone (50.0 g) dropwise over 10 minutes. Following this, add methyl acrylate (43.0 g) dropwise over another 10 minutes.[11]

-

Reaction Progression: After the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 1 hour.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture by adding approximately 0.6 mL of glacial acetic acid.[11]

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a light yellow solution. Purify by vacuum distillation at 95-105 °C under 2.5 mbar pressure to yield pure this compound.[11] An expected yield is approximately 80%.

Workflow for Protocol 1

Caption: Workflow for Sodium Ethoxide-Catalyzed Synthesis.

Protocol 2: KF/Alumina-Catalyzed Solvent-Free Synthesis

This protocol offers a greener alternative, utilizing a heterogeneous catalyst and avoiding the use of bulk solvents, which simplifies purification.[8][12]

3.2.1 Materials & Equipment

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Example) | Role |

| Acetylacetone | 100.12 | 4.0 g (4.0 mL) | Michael Donor |

| Methyl Acrylate | 86.09 | 4.3 g (4.5 mL) | Michael Acceptor |

| KF/Alumina (40 wt%) | - | ~1.0 g | Heterogeneous Catalyst |

-

Equipment: Screw-cap vial, magnetic stirrer with hotplate, GC-MS for analysis.

3.2.2 Step-by-Step Procedure

-

Catalyst Activation (if necessary): The KF/Alumina catalyst may require drying in a vacuum oven prior to use to ensure optimal activity.[8]

-

Reaction Setup: In a screw-cap vial, thoroughly mix acetylacetone (4.0 g) with the KF/Alumina catalyst (~1.0 g).[8]

-

Addition of Acceptor: Add methyl acrylate (4.3 g) to the mixture.

-

Reaction Progression: Seal the vial and stir the mixture vigorously at a controlled temperature. An optimal temperature has been reported to be around 120 °C (393 K), with the reaction proceeding for several hours (e.g., 4 hours).[8][12] The reaction is performed "neat," meaning without any solvent.

-

Work-up and Purification: Upon completion, the catalyst can be removed by simple filtration. The resulting liquid can then be purified by vacuum distillation as described in Protocol 1, or used as a crude mixture if the conversion is high and byproducts are minimal, as confirmed by GC-MS analysis.[8]

Workflow for Protocol 2

Caption: Workflow for KF/Alumina-Catalyzed Synthesis.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value | Source |

| CAS Number | 13984-53-7 | [11] |

| Molecular Formula | C₉H₁₄O₄ | [2][11] |

| Molecular Weight | 186.21 g/mol | [11] |

| Appearance | Light yellow solution/liquid | [11] |

| Boiling Point | 182 °C @ 48 mmHg; 95-105 °C @ 2.5 mbar | [3][11] |

| Density | 1.066 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.459 | [3] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is the most definitive tool for structural confirmation. The product exists as a mixture of keto and enol tautomers, which will be reflected in the spectrum. Key expected signals for the keto form include:

-

Singlets for the two acetyl methyl groups (~2.2 ppm).

-

A singlet for the methoxy group of the ester (~3.7 ppm).

-

Multiplets for the three methylene groups in the chain.

-

A methine proton signal.

-

-

GC-MS: Gas Chromatography-Mass Spectrometry can be used to confirm the molecular weight and purity. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 186.[8] Common fragmentation patterns involve the loss of methoxy (-OCH₃) or acetyl (-COCH₃) groups.[8]

Troubleshooting and Optimization

| Problem | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; impure reagents; insufficient catalyst activity. | Ensure anhydrous conditions, especially for Protocol 1. Check the purity of starting materials. Increase reaction time or temperature moderately. For Protocol 2, ensure the catalyst is properly activated. |

| Formation of Di-addition Product | Incorrect stoichiometry; prolonged reaction time. | Use a slight excess of acetylacetone. Monitor the reaction closely by TLC/GC and stop it once the starting material is consumed but before significant di-adduct forms. |

| Polymerization of Methyl Acrylate | Presence of strong base and elevated temperatures. | Maintain low temperatures during the addition of reactants in Protocol 1. Add the base or acrylate slowly to avoid localized high concentrations. |

| Difficult Purification | Close boiling points of product and byproducts. | Use a fractionating column during vacuum distillation for better separation. Ensure the vacuum is stable. |

Conclusion

The Michael addition of acetylacetone to methyl acrylate is an efficient and reliable method for the synthesis of this compound. This guide provides two distinct, detailed protocols that cater to different laboratory needs and philosophies, from traditional wet chemistry to greener, solvent-free approaches. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this valuable transformation. The provided characterization data serves as a benchmark for validating the successful synthesis of this versatile chemical intermediate, empowering further research and development in the chemical and pharmaceutical sciences.

References

- 1. This compound | C9H14O4 | CID 281668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 13984-53-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Modification of Acetyl Acetone with Methyl Acrylate | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

Application Notes and Protocols for the Synthesis of Methyl 4-acetyl-5-oxohexanoate via Michael Addition

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of δ-Keto Esters and the Michael Addition

Methyl 4-acetyl-5-oxohexanoate is a valuable δ-keto ester, a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The 1,5-dicarbonyl functionality present in these molecules allows for a variety of subsequent chemical transformations, making them key intermediates in synthetic organic chemistry.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction for carbon-carbon bond formation.[1] This reaction is particularly powerful for the synthesis of 1,5-dicarbonyl compounds. In the synthesis of this compound, acetylacetone, a 1,3-dicarbonyl compound, acts as the Michael donor, while methyl acrylate serves as the Michael acceptor. The acidic α-protons of acetylacetone are readily deprotonated by a base to form a stabilized enolate, which then attacks the β-carbon of methyl acrylate in a 1,4-conjugate fashion.[1]

This document provides detailed protocols for two effective methods for the synthesis of this compound: a classical approach using a strong base catalyst in solution and a greener, solvent-free approach employing a solid-supported catalyst.

Reaction Mechanism and Workflow

The synthesis of this compound via the Michael addition of acetylacetone to methyl acrylate proceeds through a base-catalyzed mechanism. The key steps are outlined below.

Mechanistic Pathway

The reaction is initiated by the deprotonation of acetylacetone at the α-carbon by a base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic β-carbon of methyl acrylate. The resulting intermediate is then protonated to yield the final product, this compound.

References

Application Notes & Protocols: Methyl 4-acetyl-5-oxohexanoate in Knorr Pyrrole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrrole Synthesis

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. The Knorr pyrrole synthesis, a venerable and highly adaptable reaction, remains a cornerstone for the construction of substituted pyrroles.[1][2] This reaction classically involves the condensation of an α-amino ketone with a β-dicarbonyl compound.[3][4] A key challenge in the Knorr synthesis is the inherent instability of α-amino ketones, which are prone to self-condensation.[3][4] This has led to the development of methods where the α-amino ketone is generated in situ, often from an α-oximino ketone precursor through reduction.[3][4]